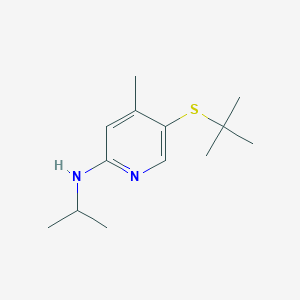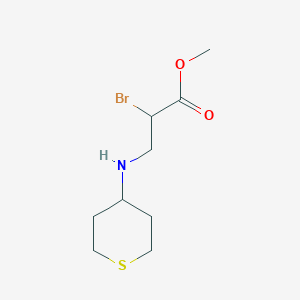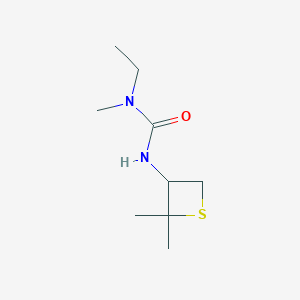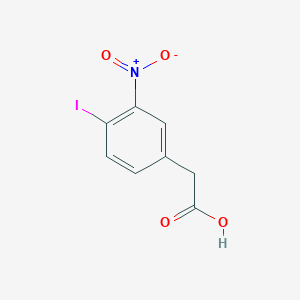
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group, an isopropyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine typically involves the introduction of the tert-butylthio group onto a pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiolates or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
N-isopropyl-4-methylpyridin-2-amine: Lacks the tert-butylthio group but has similar structural features.
tert-Butyl-substituted indoles and quinoxalines: Compounds with tert-butyl groups that exhibit similar chemical properties
Uniqueness
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is unique due to the combination of its tert-butylthio group and pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and industrial uses.
Propiedades
Fórmula molecular |
C13H22N2S |
|---|---|
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-4-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2S/c1-9(2)15-12-7-10(3)11(8-14-12)16-13(4,5)6/h7-9H,1-6H3,(H,14,15) |
Clave InChI |
BBXJFAJPRDRGKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC(C)(C)C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)


![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)




![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)

![4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13015468.png)
![4-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13015475.png)

![(S)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13015477.png)
